molecular formula C17H22N2O3S B2824223 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide CAS No. 946199-09-3

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B2824223
CAS RN: 946199-09-3
M. Wt: 334.43
InChI Key: GMZQYITWCKMYTL-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide, also known as DTTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In

Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

A study explored the development of new chemical entities with potential anticancer, anti-inflammatory, and analgesic agents. Novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which share structural similarities with the compound , were synthesized using the Leuckart synthetic pathway. These compounds were assessed for their activity against breast cancer (MCF-7), neuroblastoma (SK-N-SH), along with their anti-inflammatory and analgesic properties. The study found that compounds with halogens on the aromatic ring showed promising anticancer and anti-inflammatory activities. Among these, a specific compound exhibited significant anticancer, anti-inflammatory, and analgesic activities, suggesting its potential as a therapeutic agent (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2014).

Anthelminthic Spectrum

Another research focused on a new aminophenylamidine compound, showing an interesting anthelminthic spectrum against nematodes, filariae, and cestodes in rodents. The compound, studied for its efficacy in dogs against hookworms and large roundworms, demonstrated good tolerance across all tested animals without showing teratogenic effects (H. Wollweber, E. Niemers, W. Flucke, P. Andrews, H. Schulz, & H. Thomas, 1979).

Learning and Memory Facilitation

The synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride and its effects on learning and memory in mice were studied, revealing that the compound facilitates learning and memory, which suggests its potential application in neurological disorders or cognitive enhancement strategies (Jiang Jing-ai, 2006).

Anticonvulsant Agents

Research into S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents involved the synthesis of new thioacetamide derivatives. These compounds were assessed for their anticonvulsant activities, with promising results showing moderate activity and potential for further development into therapeutic agents (H. Severina, O. Skupa, N. Voloshchuk, & V. Georgiyants, 2020).

Chemoselective Acetylation

A study on the chemoselective acetylation of 2-aminophenol using immobilized lipase for the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, highlights the compound's role in facilitating selective and efficient chemical transformations (Deepali B Magadum & G. Yadav, 2018).

properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-19(2)16(13-8-9-23-12-13)10-18-17(20)11-22-15-6-4-14(21-3)5-7-15/h4-9,12,16H,10-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZQYITWCKMYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)COC1=CC=C(C=C1)OC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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